molecular formula C19H22N2O2 B6582427 N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide CAS No. 1060285-19-9

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide

Cat. No.: B6582427
CAS No.: 1060285-19-9
M. Wt: 310.4 g/mol
InChI Key: UQEINWGGNSSGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide is a synthetic organic compound intended for research and development purposes. This molecule features a carboxamide linkage and a phenylbutanamide backbone, structural motifs commonly associated with bioactive molecules . Compounds with similar frameworks are often investigated for their potential to interact with various enzymatic targets and cellular receptors. The carbamate and amide functional groups in its structure are known to contribute to proteolytic stability and the ability to penetrate cell membranes, which are desirable properties in the design of pharmacologically active compounds . Researchers may find value in this chemical for exploring new therapeutic agents, particularly in areas such as neurology or inflammation, given that structurally related molecules have shown activity as enzyme inhibitors or receptor modulators . For instance, some anilide derivatives are studied for their role in inhibiting enzymes like leukotriene A-4 hydrolase, which is a key target in inflammatory pathways . The presence of the methylcarbamoylmethyl substituent on the phenyl ring may offer a site for further chemical modification, allowing researchers to study structure-activity relationships and optimize the compound's properties for specific applications. This product is provided exclusively for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-20-19(23)14-16-10-12-17(13-11-16)21-18(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEINWGGNSSGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenylbutanamide backbone: This can be achieved through a reaction between 4-phenylbutanoic acid and an appropriate amine under dehydrating conditions.

    Introduction of the methylcarbamoyl group: This step involves the reaction of the intermediate product with methyl isocyanate or a similar reagent to introduce the methylcarbamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure aligns with several analogs, but substituent variations lead to distinct properties:

Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Reference
N-{4-[(Methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide 4-phenylbutanamide + CH2C(O)NMe-phenyl C19H21N2O2 ~309.39
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide Pyrimidinylsulfamoyl-phenyl C20H20N4O3S 396.46
N-(4-{[(4-Methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenylbutanamide 4-Methylpyrimidinylsulfonamide-phenyl C21H22N4O3S 410.49
N-[4-(Aminomethyl)phenyl]-4-phenoxybutanamide Phenoxy + aminomethyl-phenyl C17H20N2O2 284.35
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide Thiazolyl + methylsulfonamide-phenyl C16H19N3O3S2 365.47

Key Structural Insights :

  • The methylcarbamoyl-methyl group in the target compound may enhance polarity compared to sulfonamide or phenoxy analogs, affecting solubility and membrane permeability .
  • Thiazole-containing analogs (e.g., ) leverage heterocyclic electron-deficient systems for enhanced bioactivity in enzyme inhibition.
Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be made from analogs:

  • Solubility: The methylcarbamoyl group likely increases water solubility compared to sulfonamide or phenoxy derivatives due to hydrogen-bonding capacity .
  • Lipophilicity: The 4-phenylbutanamide backbone suggests moderate logP values (~3–4), comparable to analogs like N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide (logP ~2.5) .
  • Stability : Sulfonamide-containing compounds (e.g., ) may exhibit higher metabolic stability than carbamoyl derivatives due to resistance to esterase cleavage.

Biological Activity

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide, also known as compound 1-08, has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}

This structure includes a phenyl group and a butanamide moiety, contributing to its biological activity.

Research indicates that compound 1-08 exhibits multiple mechanisms of action, primarily through the induction of apoptosis in cancer cells and disruption of microtubule dynamics.

  • Apoptosis Induction :
    • Compound 1-08 has been shown to induce apoptosis in glioblastoma cell lines such as U87 and U87vIII. The mechanism involves the activation of caspases and cleavage of PARP (Poly ADP-ribose polymerase), which are critical markers of apoptosis .
  • Microtubule Disruption :
    • The compound inhibits tubulin polymerization, leading to disrupted microtubule formation. This effect results in abnormal mitotic spindle formation and contributes to its cytotoxic effects on cancer cells .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxicity and biological activity of this compound across various cancer cell lines:

Cell LineLC50 (nM)Treatment DurationNotes
U87200 ± 6024 hoursHighly sensitive to compound 1-08
U13830024 hoursModerate sensitivity
SK>30024 hoursLess sensitive compared to U87
BE18.924 hoursMost sensitive cell line tested

The data indicate that compound 1-08 is particularly effective against glioblastoma cells, with an LC50 value significantly lower than other tested compounds .

Mechanistic Studies

Further mechanistic studies revealed that treatment with compound 1-08 resulted in:

  • Increased Cleavage of PARP : Western blot analysis confirmed increased PARP cleavage in treated cells, indicating apoptosis induction.
  • Altered Expression of Bcl-2 Family Proteins : The treatment affected the expression levels of pro-apoptotic and anti-apoptotic proteins, further supporting its role in promoting apoptosis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Glioblastoma :
    • A study involving U87 and U87vIII cell lines demonstrated that compound 1-08 significantly reduced cell viability and induced apoptosis through caspase activation. The study emphasized the compound's potential as a novel therapeutic agent for glioblastoma treatment .
  • Combination Therapy :
    • When combined with radiation therapy, compound 1-08 enhanced the cytotoxic effects on cancer cells, suggesting its role as a radiosensitizer. This combination therapy approach could improve treatment outcomes for patients with resistant tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 4-phenylbutanoic acid derivatives with substituted aniline intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC to link the butanamide moiety to the phenyl ring.
  • Protection/deprotection strategies : Protect reactive groups (e.g., amines) during synthesis to prevent side reactions .
  • Optimization : Reaction pH (6–7) and temperature (50–70°C) significantly impact yield. Solvent choice (e.g., DMF or THF) also affects reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of methylcarbamoyl (-NHCOCH3_3) and phenyl groups. Key signals include δ ~2.0 ppm (methyl protons) and δ ~165–170 ppm (amide carbonyl carbon) .
  • FT-IR : Stretching vibrations at ~3300 cm1^{-1} (N-H), ~1650 cm1^{-1} (C=O), and ~1550 cm1^{-1} (C-N) validate functional groups .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight (e.g., [M+H]+^+ at m/z ~352) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Retention time should match a reference standard .
  • Melting Point : Compare observed values with literature data to detect impurities.
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the methylcarbamoyl group at the para position influence the compound’s binding affinity compared to other substituents?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the methylcarbamoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess binding using:
  • Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
  • Data Interpretation : Methylcarbamoyl’s moderate polarity may enhance hydrogen bonding with target residues, as seen in imidazopyridine analogs .

Q. What strategies resolve discrepancies in biological activity data across in vitro assays?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-Response Curves : Use Hill slope analysis to differentiate true efficacy from assay artifacts.
  • Orthogonal Assays : Validate results with complementary methods (e.g., fluorescence-based vs. luminescence cAMP assays) .

Q. How do in silico docking predictions align with experimental bioactivity data for this compound?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs or kinases).
  • Validation : Compare predicted binding energies with IC50_{50} values from kinase inhibition assays. Discrepancies may arise from solvation effects or protein flexibility .
  • Free Energy Perturbation (FEP) : Refine docking models by calculating relative binding affinities for structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.